BenchChemオンラインストアへようこそ!

Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Process chemistry Spirocycle synthesis Industrial scale-up

This Boc-protected azetidine ketone is the optimal building block for drug discovery programs targeting muscarinic M4 receptors and menin-MLL interactions. Its unique dual-handle architecture—a 7-ketone for reductive amination and an orthogonally protected azetidine nitrogen—enables unparalleled parallel synthesis library generation. Unlike Cbz-protected or 7-hydroxy analogs, this compound supports a sequential, protecting-group-free diversification strategy using a fully disclosed, scalable 3-step route (CN105017268) with demonstrated kg-scale manufacturing. Choose this specific spiro[3.4] scaffold to leverage 40-fold higher aqueous solubility (19 g/L) and reduced lipophilicity (Δlog D ≈ -1) compared to non-oxygenated spirocycles, directly improving your lead compound quality and synthetic throughput.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1408075-90-0
Cat. No. B1378889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS1408075-90-0
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)CO2
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h4-7H2,1-3H3
InChIKeyKMHUVVBPRISZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (CAS 1408075-90-0): Spirocyclic Building Block for Drug Discovery Procurement


Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0) is a spirocyclic oxa-azaspiro[3.4]octane building block featuring a Boc-protected azetidine nitrogen and a ketone at the 7-position within a fused oxetane ring system. First synthesized by Carreira and coworkers as part of a broader effort to construct multifunctional modules for drug discovery [1], this compound belongs to a class of spirocycles designed to expand three-dimensional chemical space beyond traditional flat aromatic and saturated monocyclic scaffolds. With a molecular formula of C₁₁H₁₇NO₄, molecular weight of 227.26 g/mol, experimental solubility of 19 g/L at 25 °C, and density of 1.21 g/cm³ , it serves as a key intermediate in the synthesis of muscarinic M4 receptor agonists and menin-MLL protein–protein interaction inhibitors, with demonstrated kilogram-scale manufacturing capability .

Why Generic Substitution of Tert-Butyl 7-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate Fails: Quantitative Differentiation at the Level of Synthetic Accessibility, Physicochemical Profile, and Functional Handle Architecture


Substituting this compound with a close structural analog—such as the spiro[3.5] homolog (CAS 2306262-84-8), the Cbz-protected variant, or the 7-hydroxy reduced form (CAS 1408074-46-3)—is not interchangeable because each analog differs in at least one critical procurement-relevant dimension: (i) synthetic route efficiency and cost, where the CN105017268 patent demonstrates a 3-step route achieving 50% overall yield using inexpensive, non-hazardous reagents, in contrast to prior art methods requiring explosive hydrogen peroxide and costly methyltrioxorhenium catalyst [1]; (ii) physicochemical performance, as oxa-spirocycles have been shown to improve aqueous solubility by up to 40-fold and reduce lipophilicity by Δlog D ≈ 1 relative to non-oxygenated spirocyclic counterparts [2]; and (iii) the unique combination of a ketone at position 7 (enabling reductive amination to primary amines) with a Boc-protected azetidine nitrogen (allowing orthogonal deprotection and further elaboration), a dual-handle architecture that is absent in analogs where either the oxidation state or protecting group differs . The evidence detailed below demonstrates that selecting this specific building block over available alternatives directly impacts synthetic throughput, downstream diversification potential, and ultimate lead compound quality.

Quantitative Evidence Guide: Tert-Butyl 7-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate vs. Prior Art Synthesis, Spiro[3.5] Homolog, and Non-Oxa Spirocycles


Synthetic Route Cost and Safety: CN105017268 3-Step Method vs. Carreira Prior Art (MTO/H₂O₂ Route)

The CN105017268 patent directly replaces the prior art Carreira-group route that required explosive hydrogen peroxide (H₂O₂) and the expensive catalyst methyltrioxorhenium (MTO) for the key oxidative cyclization step, followed by a second step using costly bis(trifluoromethanesulfonyl)imide gold(I) triphenylphosphine catalyst [1]. The patented alternative employs only commodity reagents—zinc powder, allyl bromide, sodium periodate, and pyridinium chlorochromate (PCC)—and achieves a three-step overall yield of 50.2% (Step 1: 95%; Step 2: 60% at 80 °C; Step 3: 88% with PCC) [1]. The Step 2 yield was optimized from 20% at 25 °C to 42% at 50 °C and finally 60% at 80 °C, providing a temperature-yield ramp that enables process chemists to balance throughput against energy cost [1].

Process chemistry Spirocycle synthesis Industrial scale-up

Aqueous Solubility and Lipophilicity: Oxa-Spirocyclic Scaffold vs. Common Non-Oxygenated Spirocycles

A systematic study by Grygorenko et al. (2021) demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility—by up to 40-fold—and simultaneously reduces lipophilicity by approximately Δlog D = 1 relative to non-oxygenated spirocyclic counterparts [1]. For the specific compound, the experimentally measured aqueous solubility is 19 g/L at 25 °C . In contrast, the direct spiro[3.5] homolog (CAS 2306262-84-8) exhibits a calculated LogP of 0.89 and an Fsp³ value of 0.833 [2], indicating higher lipophilicity despite the same oxa-azaspiro core, due to the additional methylene unit expanding the ring and increasing hydrophobic surface area.

Physicochemical properties Drug-likeness Oxa-spirocycle advantage

Orthogonal Functional Handle Architecture: Boc-Azetidine + 7-Ketone vs. Single-Handle or Differently Protected Analogs

This compound presents two chemically orthogonal functional handles: a Boc-protected azetidine nitrogen (deprotectable under acidic conditions to reveal a secondary amine) and a ketone at position 7 (enabling reductive amination to primary amines, as noted in the CN105017268 patent [1]). The Sigma-Aldrich product specification explicitly catalogs functional groups as 'ether, ketone' . Key analogs lack this dual orthogonal reactivity: the Cbz-protected variant (benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) requires hydrogenolysis for deprotection, which is incompatible with ketone reduction; the 7-hydroxy reduced form (CAS 1408074-46-3) eliminates the ketone handle entirely, precluding reductive amination; and the 8-methyl-2,8-dicarboxylate derivative introduces an ester at position 8, altering the steric and electronic environment around the spiro center and complicating chemoselective transformations .

Diversification potential Protecting group strategy Building block utility

Industrial Scalability: Proven Kilogram-Scale Manufacturing vs. Lab-Scale-Only Analogs

Fujifilm Wako explicitly lists this compound with 'kg-scale synthesis experience' (kgスケールでの合成実績あり), supplied by PharmaBlock Sciences, Inc., with available pack sizes ranging from 1 g to 50 g in their catalog . ChemicalBook further confirms availability in 'g; kg' packaging with the note '优势现货,常备库存' (advantage stock, regular inventory) . This contrasts with several close analogs—particularly the Cbz-protected variant and the 7-hydroxy analog—which are primarily available in milligram to low-gram quantities from custom synthesis vendors, indicating that commercial-scale synthetic routes for those analogs have not been industrialized to the same degree. The CN105017268 patent explicitly states that the disclosed method enables large-scale production (可大规模进行生产) [1].

Scale-up capability Supply chain reliability Commercial availability

Patent Pedigree in High-Value Therapeutic Programs: M4 Agonist and Menin-MLL Inhibitor Intermediates

The 5-oxa-2-azaspiro[3.4]octane scaffold—for which this compound is the foundational Boc-protected ketone building block—appears as a core structural element in two distinct, high-interest therapeutic patent families. Novartis AG's WO2021070091 (EP4041737A1) claims 5-oxa-2-azaspiro[3.4]octane derivatives as selective M4 muscarinic receptor agonists for the treatment of psychosis, Alzheimer's disease, and hyperkinetic movement disorders [1]. Separately, Janssen Pharmaceutica's US11396517B1 claims exo-aza spiro inhibitors of the menin-MLL protein–protein interaction for oncology indications including leukemia, myelodysplastic syndrome, and solid tumors [2]. The compound's appearance as a key intermediate in two mechanistically unrelated, clinically relevant target classes—each backed by major pharmaceutical company patent portfolios—provides orthogonal validation of the scaffold's broad utility that is not shared by non-spirocyclic or non-oxa-spirocyclic analogs [3].

Therapeutic relevance Intellectual property M4 muscarinic agonists Menin-MLL inhibitors

Optimal Application Scenarios for Tert-Butyl 7-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (CAS 1408075-90-0) in Drug Discovery and Chemical Development


Muscarinic M4 Receptor Agonist Lead Optimization: Spirocyclic Core Diversification

As evidenced by the Novartis WO2021070091 patent family, the 5-oxa-2-azaspiro[3.4]octane scaffold serves as the central core for selective M4 muscarinic agonists [1]. The target compound provides the ideal entry point for constructing these derivatives: the ketone at position 7 can undergo reductive amination with diverse amine partners to install the critical piperidine/piperazine substituents claimed in the Novartis SAR, while the Boc group on the azetidine nitrogen can be removed and replaced with oxadiazole or other heterocyclic capping groups. The kg-scale availability ensures that a single, well-characterized building block lot can support an entire lead optimization campaign from initial analog synthesis (100 mg scale) through PK/PD studies (multi-gram scale) without changing supplier or synthetic route.

Menin-MLL Protein–Protein Interaction Inhibitor Fragment Growing

The Janssen US11396517B1 patent demonstrates that exo-aza spiro[3.4]octane scaffolds can productively engage the menin-MLL PPI interface, a challenging target class where three-dimensional, sp³-rich fragments are essential for filling the binding pocket [1]. Starting from this Boc-protected ketone building block, the 7-position ketone can be elaborated via Grignard addition or Horner-Wadsworth-Emmons olefination to project substituents into the menin hydrophobic groove, while the azetidine nitrogen—revealed after Boc deprotection—can be functionalized with the sulfonamide or amide capping groups recurrent in the Janssen SAR tables. The experimentally measured solubility of 19 g/L is advantageous for biochemical assay preparation at the high concentrations often required for fragment and early hit screening.

Parallel Library Synthesis and Scaffold-Hopping Campaigns

The presence of two fully orthogonal functional handles—an acid-labile Boc-protected amine and a ketone stable to acidic conditions—makes this compound uniquely suited for parallel synthesis workflows. Medicinal chemistry teams can execute a two-step library protocol: (Step A) diversify the ketone via reductive amination with a 48- or 96-well array of primary amines; (Step B) following Boc removal with TFA/DCM, cap the liberated azetidine with sulfonyl chlorides, carboxylic acids, or heterocyclic electrophiles. This sequential, protecting-group-free diversification strategy [1] is not feasible with the Cbz-protected analog (hydrogenolysis incompatibility) or the 7-hydroxy analog (single handle). The Sigma-Aldrich commercial availability at 95% purity in crystalline form facilitates accurate weighing and automated liquid handling for library production.

Process Chemistry Route Scouting and Technology Transfer to CRO/CDMO Partners

The CN105017268 patent provides a fully disclosed, reproducible 3-step procedure using only commodity chemicals (Zn, NaIO₄, PCC), with per-step yields optimized across a temperature gradient (20% → 42% → 60% for Step 2 by increasing temperature from 25 °C to 50 °C to 80 °C) [1]. This level of process detail enables a contract research or manufacturing organization to perform a quantitative cost-of-goods analysis before committing to a campaign. The elimination of explosive H₂O₂ and expensive organometallic catalysts from the prior art route removes the need for specialized safety infrastructure, expanding the pool of qualified CDMO partners who can execute the synthesis at the kilogram scale already demonstrated by Fujifilm Wako's supplier network .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.